rac Benidipine-d5 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

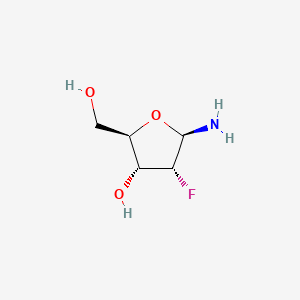

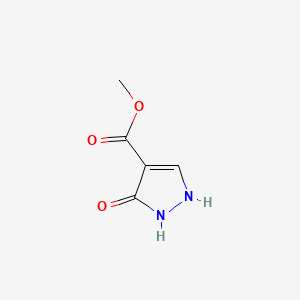

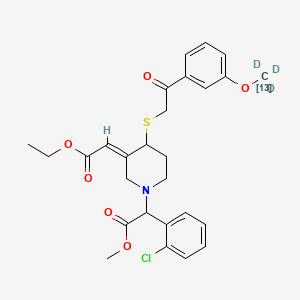

“rac Benidipine-d5 Hydrochloride” is a deuterated analogue of Benidipine Hydrochloride . It is a dihydropyridine derivative that inhibits calcium ion influx into vascular smooth muscle cells, resulting in vasodilation and reduction of blood pressure . It is used as a calcium channel blocker in the treatment of hypertension . This compound is labeled with deuterium atoms at five positions in its molecular structure, making it a useful tool for studying drug metabolism, pharmacokinetics, and drug-drug interactions .

Molecular Structure Analysis

The molecular structure of “this compound” is a dihydropyridine derivative . It has a molecular weight of 495.07 g/mol and a chemical formula of C28H30D5ClN2O6 . The compound is labeled with deuterium atoms at five positions in its molecular structure .

Mécanisme D'action

Target of Action

The primary targets of rac Benidipine-d5 Hydrochloride are the L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.

Mode of Action

This compound acts as a tripe calcium channel inhibitor, blocking the L, N, and T type calcium channels . This blocking action reduces the influx of calcium ions into cells, leading to relaxation of vascular smooth muscle and a decrease in blood pressure .

Biochemical Pathways

By inhibiting calcium channels, this compound affects the calcium signaling pathway, which has downstream effects on various cellular processes. These include the regulation of vascular tone, heart rate, and the release of neurotransmitters .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as absorption rate, metabolism, and excretion .

Avantages Et Limitations Des Expériences En Laboratoire

Rac Benidipine-d5 Hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its effects are easily measurable. Furthermore, it is relatively stable and has a long shelf life. However, it is important to note that the compound is not yet approved for use in humans, so it is important to be aware of the potential risks associated with its use in laboratory experiments.

Orientations Futures

The potential therapeutic use of rac Benidipine-d5 Hydrochloride is an exciting area of research. Future studies should focus on further elucidating its mechanism of action and exploring its potential therapeutic use in humans. Additionally, further research should be done to better understand its effects on the cardiovascular system, as well as its potential side effects. Furthermore, further studies should explore its potential use in combination with other drugs. Finally, further research should be done to understand the potential long-term effects of this compound.

Méthodes De Synthèse

Rac Benidipine-d5 Hydrochloride is synthesized using a process called “alkylation”. In this process, a benidipine molecule is reacted with a hydrochloride anion to form a quaternary ammonium cation. This reaction is carried out in an aqueous solution and requires a catalyst, such as a palladium complex, to facilitate the reaction. The reaction is then followed by a purification process to remove any impurities and unwanted byproducts.

Applications De Recherche Scientifique

Rac Benidipine-d5 Hydrochloride has been extensively studied for its potential therapeutic use in the treatment of hypertension and cardiovascular diseases. It has been shown to reduce blood pressure and improve cardiac function in animal models. In addition, it has been studied for its anti-inflammatory, anti-oxidant, and anti-apoptotic activities. Furthermore, it has been shown to reduce the risk of atherosclerosis, a condition characterized by the accumulation of fatty deposits in the arteries.

Safety and Hazards

“rac Benidipine-d5 Hydrochloride” is classified as a hazardous compound . There are potential side effects associated with its use, including dizziness, headache, flushing, and edema . Patients with liver or kidney dysfunction should use caution when taking this medication, and it should not be used during pregnancy or breastfeeding .

Propriétés

IUPAC Name |

3-O-methyl 5-O-[(3R)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-3-yl] (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1/i4D,5D,6D,9D,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILKDKRQBYMKQX-JHOPYRTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC[C@H](C2)OC(=O)C3=C(NC(=C([C@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

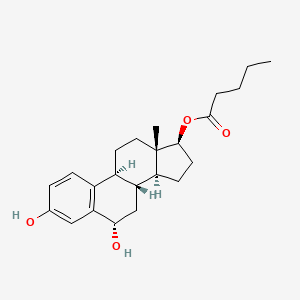

![[(6R,8R,9S,13S,14S,17S)-3,6-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B588974.png)

![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)